molecular formula C12H12N2O2 B2843780 methyl 1-benzyl-1H-pyrazole-3-carboxylate CAS No. 7188-98-9

methyl 1-benzyl-1H-pyrazole-3-carboxylate

Cat. No.: B2843780
CAS No.: 7188-98-9
M. Wt: 216.24
InChI Key: TUBJGGPNBGBTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic synthesis and medicinal chemistry. mdpi.comrsisinternational.orgnih.gov First synthesized in 1883 by German chemist Ludwig Knorr, pyrazoles have since become the focus of numerous research endeavors due to their versatile chemical reactivity and diverse biological activities. semanticscholar.org The unique structural arrangement of the pyrazole nucleus imparts a range of properties that make it a valuable pharmacophore in drug discovery. ias.ac.in

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor activities. pharmatutor.orgglobalresearchonline.netijnrd.org This broad bioactivity is exemplified by the number of pyrazole-containing drugs on the market, such as the anti-inflammatory agent celecoxib (B62257) and the analgesic dipyrone. nih.govnih.gov The success of these drugs has spurred further investigation into novel pyrazole derivatives.

Beyond pharmaceuticals, pyrazole compounds have found applications in agrochemicals as herbicides and pesticides, as well as in materials science in the development of dyes and polymers. globalresearchonline.netchemimpex.com The synthetic accessibility and the ability to readily functionalize the pyrazole ring at various positions allow chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a diverse library of compounds with tailored functions. globalresearchonline.net The primary method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com

Research Context of Methyl 1-Benzyl-1H-Pyrazole-3-Carboxylate within the Pyrazole Class

This compound is a specific derivative that embodies several key structural features common in modern chemical research. While this exact molecule is not as extensively documented as some of its isomers, its constituent parts—the N-benzyl group, the pyrazole core, and the methyl carboxylate at the 3-position—are all subjects of significant scientific interest.

The N-benzyl group is a common substituent in bioactive pyrazoles. Its presence can influence the compound's pharmacokinetic properties and its interaction with biological targets. Research on various 1-benzyl-pyrazole derivatives has highlighted their potential in developing new therapeutic agents, including anticancer agents. nih.gov For instance, derivatives of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid have been synthesized and investigated for their biological properties. tandfonline.com

The carboxylate group, particularly a methyl or ethyl ester at the C3 or C5 position of the pyrazole ring, is a crucial functional handle. It serves as a key intermediate for the synthesis of more complex molecules such as amides, hydrazides, and other heterocyclic systems. tandfonline.commdpi.com Pyrazole-3-carboxylic acid derivatives, in particular, have been evaluated for their antibacterial activities. mdpi.com The ester functionality offers a versatile point for modification, allowing for the generation of a wide range of derivatives with potentially interesting medicinal and biological properties. mdpi.com

Therefore, this compound can be contextualized as a valuable building block in synthetic and medicinal chemistry. It provides a scaffold that can be further elaborated to explore new chemical space in the search for novel bioactive compounds. Its structure is related to other pyrazole carboxylates that have been used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The combination of the N-benzyl group and the C3-carboxylate moiety makes it a promising substrate for the development of new compounds with potential anti-inflammatory, analgesic, or antimicrobial properties, areas where pyrazole chemistry has historically shown great promise. nih.govchemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-8-14(13-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBJGGPNBGBTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Benzyl 1h Pyrazole 3 Carboxylate and Analogous Derivatives

Classical Pyrazole (B372694) Annulation Strategies

Classical methods for pyrazole synthesis are dominated by reactions that form the heterocyclic ring through the condensation of two key building blocks. These strategies are valued for their reliability and the accessibility of starting materials.

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, involving the reaction of a hydrazine (B178648) derivative with a compound containing a 1,3-dicarbonyl or equivalent functionality. researchgate.net This approach is widely used for preparing polysubstituted pyrazoles. mdpi.comnih.gov The regioselectivity of the reaction can often be influenced by the steric and electronic properties of the substituents on both reactants. nih.gov

A notable one-pot method for the synthesis of pyrazole-3-carboxylates involves the cyclization of hydrazone dianions with dioxalate esters. nih.gov In this procedure, hydrazones are treated with a strong base, such as n-butyllithium, to generate a dianion. This highly nucleophilic intermediate then reacts with an electrophile like diethyl dioxalate. mdpi.com The subsequent intramolecular cyclization and dehydration afford the pyrazole-3-carboxylate ring system. This method has been shown to produce the desired products in good yields. For instance, the cyclization of diethyl oxalate (B1200264) with the dianions of various hydrazones resulted in pyrazole-3-carboxylates in yields of approximately 53%. nih.govmdpi.com

Table 1: Synthesis of Pyrazole-3-carboxylates via Hydrazone Dianions

Hydrazone Precursor Reagents Product Yield (%) Reference

Another effective strategy involves the reaction of arylhydrazines with 1,3-dicarbonyl compounds that are generated in situ. nih.gov This approach avoids the isolation of potentially unstable diketoesters. In a representative example, a ketone is first reacted with diethyl oxalate to form a diketoester intermediate. This intermediate is not isolated but is directly treated with an arylhydrazine. nih.gov The ensuing cyclocondensation reaction yields 1,3,4,5-substituted pyrazoles. This method has been reported to produce the desired 1,5-isomers in yields ranging from 60-66%, alongside N-arylhydrazone byproducts in 24-31% yields. nih.gov

Table 2: One-Pot Synthesis of Pyrazoles from In-Situ Generated Diketoesters

Ketone Reagents Arylhydrazine Product Yield (%) Reference
Various Ketones Diethyl Oxalate Arylhydrazine 1,5-disubstituted pyrazoles 60-66 nih.gov

Table 3: Pyrazole Ester Synthesis from Hydrazine Hydrate (B1144303) and Dioxo-Esters

Dioxo-Ester Source Reagents Product Overall Yield (%) Reference

Pyranones serve as versatile precursors for the synthesis of pyrazole derivatives. mdpi.com The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines provides an efficient route to 5-substituted pyrazoles. nih.gov This reaction is often carried out in ethanol (B145695) and can be catalyzed by solid acids like montmorillonite (B579905) KSF. This method has demonstrated good yields, typically ranging from 57% to 86%. nih.govmdpi.com The transformation involves the opening of the pyranone ring followed by cyclization with the hydrazine to form the stable pyrazole aromatic system.

Table 4: Synthesis of 5-Substituted Pyrazoles from Pyranones

Pyranone Substrate Arylhydrazine Catalyst/Solvent Product Yield (%) Reference
2,3-dihydro-4H-pyran-4-ones Various Arylhydrazines Montmorillonite KSF / Ethanol 5-substituted pyrazoles 57-86 nih.gov, mdpi.com

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the pyrazole ring. nih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, such as an alkyne or alkene. acs.org A significant advantage of this method is the ability to control regioselectivity, especially in multicomponent, one-pot procedures. nih.gov

A common approach involves the in situ generation of diazo compounds from stable precursors like tosylhydrazones, which circumvents the need to handle potentially hazardous and unstable diazo intermediates. mdpi.com These in situ generated diazo compounds can then react with terminal alkynes to furnish 3,5-disubstituted pyrazoles regioselectively. acs.org Yields for these one-pot processes can vary, with reports showing ranges from 24% to 79% depending on the specific substrates and reaction conditions. mdpi.com This strategy provides a convergent and efficient route to a wide array of functionalized pyrazoles. acs.orgorganic-chemistry.org

Table 5: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Diazo Precursor Dipolarophile Conditions Product Yield (%) Reference
Aldehydes + Tosylhydrazines Terminal Alkynes One-pot 3,5-disubstituted pyrazoles 24-67 mdpi.com
Aldehydes + Tosylhydrazines N-vinylimidazole One-pot 3-substituted pyrazoles 32-79 mdpi.com

1,3-Dipolar Cycloaddition Reactions

Vinyl Derivatives with Nitrilimines

A prominent method for the synthesis of pyrazole derivatives involves the 1,3-dipolar cycloaddition reaction of nitrilimines with various dipolarophiles, including vinyl derivatives. lookchem.comresearchgate.netmdpi.com Nitrilimines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are highly reactive intermediates. researchgate.net

The reaction proceeds via a [3+2] cycloaddition mechanism where the nitrilimine acts as a three-atom component and the carbon-carbon double bond of the vinyl derivative serves as a two-atom component. This concerted reaction leads to the formation of a five-membered pyrazoline ring, which can then be aromatized to the corresponding pyrazole. The regioselectivity of the cycloaddition is a key aspect of this methodology, often leading to the specific formation of desired isomers. lookchem.commdpi.com For instance, the reaction of C,N-diaryl nitrilimines with 2-methyl-2-vinyl oxirane has been shown to produce 5-(2-methyloxiranyl)-4,5-dihydropyrazole derivatives with high regioselectivity. lookchem.com

This approach offers a versatile route to a wide array of substituted pyrazoles by varying the substituents on both the nitrilimine and the vinyl derivative. researchgate.netrsc.org

Reactant 1 (Nitrilimine Precursor)Reactant 2 (Vinyl Derivative)ProductKey Features
Hydrazonoyl halidesAlkenes1,3,5-Substituted pyrazolesIn situ generation of nitrilimine; high regioselectivity. nih.gov
C,N-diaryl hydrazonoyl halides2-Methyl-2-vinyl oxirane5-(2-methyloxiranyl)-4,5-dihydropyrazolesRegioselective formation of novel pyrazoline derivatives. lookchem.com
NitriliminesThioauronesSpiro-2-pyrazolinesHighly regioselective 1,3-dipolar cycloaddition. mdpi.com
Ethyl Diazoacetate with α-Methylene Carbonyls

The reaction of ethyl diazoacetate with α-methylene carbonyl compounds represents another effective strategy for the synthesis of pyrazole-3-carboxylate derivatives. This method also falls under the category of [3+2] cycloaddition reactions, where ethyl diazoacetate serves as the 1,3-dipole. researchgate.net

In this synthetic route, the α-methylene group of the carbonyl compound acts as the dipolarophile. The reaction typically proceeds by the addition of the diazo compound to the activated double bond, followed by cyclization and elimination of a molecule, often water, to yield the aromatic pyrazole ring. The use of α,β-unsaturated carbonyl compounds containing a β-hydrogen can lead to the formation of 3,5-disubstituted-1H-pyrazoles under microwave irradiation and solvent-free conditions. mdpi.com

A notable advantage of this method is the direct introduction of the carboxylate group at the 3-position of the pyrazole ring, which is a key structural feature of the target compound, methyl 1-benzyl-1H-pyrazole-3-carboxylate. The versatility of this approach allows for the synthesis of a diverse library of pyrazole derivatives by modifying the structure of the α-methylene carbonyl reactant. researchgate.netmdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProduct
Ethyl diazoacetateα,β-Unsaturated carbonylsOxone, CTAB3,5-Substituted pyrazoles mdpi.com
Ethyl diazoacetateVinyl sulfonyl fluoridesTriethylaminePyrazole core via Michael addition and SO2 elimination researchgate.net
Dialkyl Azodicarboxylates with Propargylamines

A modern and efficient approach for the synthesis of functionalized pyrazoles involves the [3+2] cycloaddition of dialkyl azodicarboxylates with propargylamines. This phosphine-free method proceeds at room temperature and provides a diverse range of pyrazole derivatives with high selectivity. nih.govorganic-chemistry.org

The reaction mechanism involves the propargylamine (B41283) acting as a three-carbon synthon and the dialkyl azodicarboxylate as the nitrogen source for the pyrazole ring. This methodology is advantageous due to its mild reaction conditions and the use of readily available starting materials. It has been noted that the presence of electron-withdrawing substituents on the nitrogen atom of the propargylamine can inhibit the desired reaction. nih.gov

This synthetic strategy offers a direct route to polysubstituted pyrazoles, and by selecting appropriate starting materials, it can be adapted for the synthesis of analogs of this compound.

Reactant 1Reactant 2ConditionsProductYield
PropargylaminesDialkyl azodicarboxylatesRoom temperature, phosphine-freeFunctionalized pyrazolesGood yields nih.govorganic-chemistry.org

Modern Synthetic Approaches

Recyclization Reactions

Recyclization reactions of heterocyclic compounds provide a powerful tool for the synthesis of new heterocyclic systems. A relevant example is the reaction of 1H-pyrrole-2,3-dione derivatives with monosubstituted hydrazines to yield pyrazole analogs. While direct examples with 1H-pyrrole-2,3-diones are specific, analogous transformations with structurally similar compounds have been well-documented. For instance, the recyclization of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate has been developed to produce a wide scope of differently substituted pyrrolopyrazolones. nih.gov

This type of reaction typically involves the nucleophilic attack of hydrazine on the carbonyl group of the pyrrole-2,3-dione ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration then lead to the formation of the stable pyrazole ring. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield of the desired pyrazole product. nih.gov This method highlights a creative approach to pyrazole synthesis by transforming one heterocyclic system into another.

Starting MaterialReagentProductKey Features
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dionesHydrazine hydrate3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-onesRing-opening and recyclization strategy. nih.gov
4-Acyl-1H-pyrrole-2,3-dioneMethylhydrazineN-MethylpyrazolesRegiodivergent synthesis of 3,4- and 4,5-disubstituted N-methylpyrazoles. mdpi.com

Metal-Catalyzed and Metal-Free Approaches

In recent years, both metal-catalyzed and metal-free synthetic strategies have been extensively developed for the synthesis of pyrazole derivatives, offering advantages such as mild reaction conditions, high yields, and functional group tolerance.

Metal-Catalyzed Approaches:

Various transition metals, including palladium, copper, silver, and ruthenium, have been employed as catalysts in pyrazole synthesis. mdpi.comnih.govorganic-chemistry.orgresearchgate.net For example, a palladium-catalyzed one-pot coupling of sugar-bound alkynes, hydrazine hydrate, and acid chlorides has been used to synthesize aryl pyrazole analogues. nih.gov Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been shown to produce trifluoromethylated pyrazole derivatives in moderate to excellent yields. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org

Metal-Free Approaches:

Concurrent with the development of metal-catalyzed methods, several metal-free approaches have also been reported. These methods often utilize environmentally benign reagents and conditions. For instance, a metal-free synthesis of pyrazoles has been achieved using aldehyde hydrazones and acetylenic esters. researchgate.net This method allows for the creation of a library of molecules with a wide range of functional groups. mdpi.comresearchgate.net Additionally, molecular iodine has been used as a catalyst to synthesize sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild conditions. mdpi.com Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions with air as the terminal oxidant. organic-chemistry.org

ApproachCatalyst/ReagentStarting MaterialsProduct
Metal-CatalyzedPalladiumSugar-bound alkyne, hydrazine hydrate, acid chloridesAryl pyrazole analogues nih.gov
Metal-CatalyzedSilverN'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoateTrifluoromethylated pyrazoles mdpi.com
Metal-CatalyzedCopperβ,γ-Unsaturated hydrazonesPyrazole derivatives organic-chemistry.org
Metal-FreeNoneAldehyde hydrazones, acetylenic estersPyrazoles and chromenopyrazoles mdpi.comresearchgate.net
Metal-FreeMolecular IodineSulfonyl hydrazides, 1,3-diketones, sodium sulfinatesSulfonated pyrazoles mdpi.com
Metal-FreeVisible Light/PhotoredoxHydrazine, Michael acceptorsPolysubstituted pyrazoles organic-chemistry.org
Suzuki Coupling in Pyrazole Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds and has been effectively applied to the synthesis of substituted pyrazoles. This palladium-catalyzed reaction typically involves the coupling of a halo-pyrazole with a boronic acid or ester. While direct Suzuki coupling to form the C-benzyl bond at the 3-position is less common, the methodology is invaluable for creating aryl-substituted pyrazoles which can be precursors. For instance, a 3-halo-pyrazole-carboxylate can be coupled with an appropriate boronic acid.

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, demonstrated the feasibility of such reactions under specific conditions. The use of bulky phosphine (B1218219) ligands like SPhos and XPhos was found to be effective. researchgate.netnih.gov For example, the coupling of a protected 3-chloroindazole, a fused pyrazole system, proceeded in high yield, showcasing the utility of this reaction for C-C bond formation on the pyrazole core. nih.gov

Subsequent N-benzylation would then be required to obtain the final target molecule. The reaction of benzyl (B1604629) halides with potassium aryltrifluoroborates under Suzuki-Miyaura conditions also highlights the utility of benzyl electrophiles in palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Suzuki-Miyaura Coupling of a Protected Chloroindazole nih.gov

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001885
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001892
I2-Mediated Oxidative C-N Bond Formation

An environmentally benign and metal-free approach to pyrazole synthesis involves the use of molecular iodine as a mediator for oxidative C-N bond formation. organic-chemistry.org This one-pot protocol typically starts from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org The reaction proceeds through the in-situ formation of a hydrazone intermediate, which then undergoes iodine-mediated oxidative cyclization to yield the pyrazole ring. researchgate.net This method is highly regioselective and offers a practical route to a variety of substituted pyrazoles. organic-chemistry.org

To synthesize a precursor for this compound using this method, one could envision a reaction between a β-ketoester derivative and benzylhydrazine, followed by an iodine-mediated cyclization. This approach would directly install the N-benzyl group and the pyrazole core in a single pot.

Table 2: I2-Mediated Synthesis of Pyrazole Derivatives from α,β-Unsaturated Carbonyls organic-chemistry.org

Entryα,β-Unsaturated CarbonylHydrazineSolventYield (%)
1ChalconePhenylhydrazine (B124118) HClEthanol92
2CinnamaldehydePhenylhydrazine HClEthanol85
3Ethyl Acetoacetate (B1235776)Phenylhydrazine HClEthanol78
Acceptorless Dehydrogenative Coupling

Acceptorless dehydrogenative coupling (ADC) has emerged as a green and atom-economical method for the synthesis of N-heterocycles. This strategy avoids the use of stoichiometric oxidants, producing only hydrogen gas and water as byproducts. Ruthenium and manganese-based catalysts have been effectively employed for the synthesis of pyrazoles from 1,3-diols and hydrazines. nih.govacs.orgsemanticscholar.org

This reaction proceeds through the dehydrogenation of the diol to a 1,3-dicarbonyl intermediate, which then condenses with the hydrazine to form the pyrazole ring. While specific examples for the synthesis of pyrazole-3-carboxylates via this method are not abundant, the general applicability of the reaction to a wide range of substrates suggests its potential for accessing appropriately functionalized precursors. A three-component reaction involving a diol, a hydrazine, and a source for the carboxylate group could be a potential, though challenging, route.

Table 3: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling for Pyrazole Synthesis acs.org

Entry1,3-DiolArylhydrazineCatalyst SystemBaseSolventYield (%)
11,3-PropanediolPhenylhydrazineRu₃(CO)₁₂/NHC-phosphineCs₂CO₃o-Xylene85
21,3-ButanediolPhenylhydrazineRu₃(CO)₁₂/NHC-phosphineK₂CO₃Toluene78

Green Chemistry Principles in Synthesis

Ultrasound-Mediated Catalysis

The application of ultrasound irradiation in organic synthesis aligns with the principles of green chemistry by often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of pyrazole synthesis, ultrasound has been shown to facilitate the condensation of hydrazine derivatives with β-keto esters under solvent-free conditions. researchgate.net This method provides a rapid and efficient route to pyrazolone (B3327878) derivatives, which are structurally related to pyrazole-3-carboxylates.

The synthesis of pyrazole derivatives from chalcones has also been achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that significantly reduces energy consumption and solvent usage. researchgate.net

Table 4: Ultrasound-Assisted Synthesis of Pyrazolones from β-Keto Esters researchgate.net

Entryβ-Keto EsterHydrazineTime (min)Yield (%)
1Ethyl AcetoacetatePhenylhydrazine595
2Ethyl BenzoylacetateHydrazine Hydrate792
Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages in terms of reaction speed, efficiency, and energy consumption. The synthesis of pyrazole derivatives is particularly amenable to microwave heating. A review of microwave-assisted pyrazole synthesis highlights numerous examples where reaction times are dramatically reduced from hours to minutes, with often improved yields compared to conventional heating methods. dergipark.org.tr

The synthesis of 1H-pyrazolecarboxylates has been specifically reported using microwave irradiation, demonstrating the direct applicability of this technology for obtaining the core structure of the target molecule. dergipark.org.tr For instance, the reaction of enaminonitrile and malononitrile (B47326) with cyanoacetamide in the presence of sodium ethoxide under microwave irradiation (300 MW) for 2-4 minutes affords pyrazole derivatives in high yields. organic-chemistry.org

Table 5: Microwave-Assisted Synthesis of Pyrazole Derivatives researchgate.netresearchgate.net

EntryReactantsCatalyst/BasePower (W)Time (min)Yield (%)
1β-Ketoester, Hydrazine, AldehydeNone4201051-98
2Enaminonitrile, Malononitrile, CyanoacetamideNaOEt3002-4High

N-Alkylation Strategies for Benzyl Substitution

The final and crucial step in the synthesis of this compound is the introduction of the benzyl group at the N1 position of the pyrazole ring. The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.

A systematic study on the N-alkylation of 3-substituted pyrazoles, including ethyl 1H-pyrazole-3-carboxylate, has shown that the reaction with various alkylating agents in the presence of a base like potassium carbonate largely favors the formation of the 1-substituted regioisomer. researchgate.net This regioselectivity is influenced by both steric and electronic factors.

The direct benzylation of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate with benzyl chloride in the presence of potassium carbonate in acetonitrile (B52724) has been reported to give the corresponding N-benzyl derivative in 82% yield after refluxing for 10 hours. nih.gov This demonstrates a straightforward and effective method for the N-benzylation step. Phase transfer catalysis (PTC) also presents a powerful and efficient method for the N-alkylation of pyrazoles, often providing high yields under mild, solvent-free conditions. researchgate.net

Table 6: N-Benzylation of Ethyl Pyrazole-Carboxylate nih.gov

EntryPyrazole SubstrateAlkylating AgentBaseSolventConditionsYield (%)
1Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylateBenzyl chlorideK₂CO₃AcetonitrileReflux, 10 h82

Benzylation of Pyrazole Precursors

The introduction of a benzyl group onto the nitrogen of a pre-formed pyrazole ring is a common and effective synthetic strategy. This process hinges on the chemical properties of the pyrazole ring itself. An N-unsubstituted pyrazole contains two nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). nih.gov The proton on the N1 nitrogen is acidic and can be removed by a base, creating a nucleophilic pyrazolate anion. This anion can then react with an electrophile, such as benzyl chloride or benzyl bromide, in a nucleophilic substitution reaction to form the N-benzylated product.

The substitution at the pyrrole-like nitrogen abolishes the acidic character and the ability of the heterocycle to act as a hydrogen bond donor. researchgate.net A typical procedure involves reacting the N-unsubstituted pyrazole precursor with a benzyl halide in the presence of a base. For instance, the synthesis of ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate was achieved by heating a mixture of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, benzyl chloride, and potassium carbonate in acetonitrile. nih.gov

It is important to note that the alkylation of asymmetrically substituted 1H-pyrazoles can potentially lead to a mixture of regioisomeric N-substituted products. ktu.edu For example, the methylation of a tautomeric 1H-pyrazole-4-carboxylate with methyl iodide yielded an inseparable mixture of two regioisomers. ktu.edu The choice of solvent and base can influence the ratio of these isomers, but separation can be challenging.

Regioselectivity in Pyrazole Synthesis

The synthesis of the pyrazole ring itself, typically through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine, presents a significant challenge in terms of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The control over which isomer is produced is a critical aspect of pyrazole synthesis.

Influence of Hydrazine Nature on Regioisomer Formation

The structure of the hydrazine derivative used in the cyclocondensation reaction has a profound impact on the regiochemical outcome. A notable difference is observed when comparing alkylhydrazines (e.g., methylhydrazine) with arylhydrazines (e.g., phenylhydrazine). nih.gov

When reacting with an acetylenic ketone, the regioselectivity is dictated by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. nih.gov

Alkylhydrazines: In methylhydrazine, the nitrogen atom bearing the methyl group is significantly more nucleophilic. This nitrogen atom initiates the reaction by a Michael addition to the triple bond of the acetylenic ketone, leading preferentially to one regioisomer. nih.gov

Arylhydrazines: In an aryl hydrazine, the primary amine (NH2) is the more nucleophilic center. It is this nitrogen that first attacks the triple bond, followed by an intramolecular attack of the secondary amine on the carbonyl group, resulting in the opposite regioisomer as the major product. nih.gov

This principle is further illustrated in the one-pot synthesis of highly functionalized phenylaminopyrazoles, where the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group to initiate the cyclization, leading to a single N1-substituted pyrazole derivative. nih.gov The steric bulk of the substituent on the hydrazine also plays a role; as the size of the alkyl group increases (e.g., from methyl to isopropyl to tert-butyl), the reaction rate can decrease, or different isomers may be formed. orgsyn.org

The following table summarizes the observed regioselectivity in the reaction of acetylenic ketones with different hydrazines. nih.gov

Hydrazine TypeMajor RegioisomerRatio (Major:Minor)Rationale
MethylhydrazineIsomer with methyl on N1 adjacent to the former ketone's carbonyl carbon93:3 to 97:3The more nucleophilic methyl-substituted nitrogen attacks first.
ArylhydrazineIsomer with aryl on N1 adjacent to the former alkyne's terminal carbon87:13 to 99:1The more nucleophilic primary amine nitrogen attacks first.

Control of Substitution Pattern in Pyrazole Ring Construction

Beyond the choice of hydrazine, the substitution pattern of the 1,3-dicarbonyl component is a key factor in directing regioselectivity. The electronic and steric properties of the substituents (termed R¹ and R³) on the dicarbonyl compound influence which carbonyl group is preferentially attacked by the hydrazine. mdpi.com

For example, in the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with various arylhydrazines, high regioselectivity is achieved, favoring the isomer where the aryl-substituted nitrogen is adjacent to the carbon bearing the aryl group of the diketone. nih.gov The selectivity in this case is remarkably high (98:2), especially when conducted in N,N-dimethylacetamide, compared to equimolar mixtures obtained under conventional conditions in ethanol. nih.gov However, this high degree of control is lost when the strongly electron-withdrawing CF₃ group is replaced by a less influential CH₃ or CHF₂ group. nih.gov

Similarly, the reaction of β-enamino diketones with various N-mono-substituted hydrazines can afford 5-substituted pyrazole-4-carboxylates as the major products with good yields. ktu.edumdpi.com The reaction conditions, including the choice of catalyst, can also be optimized to enhance regioselectivity. For instance, a nano-ZnO catalyzed procedure for the condensation of ethyl acetoacetate and phenylhydrazine produced 3-methyl-1-phenyl-1H-pyrazol-5-ol in an excellent 95% yield. nih.gov

The table below presents examples of regioselective pyrazole synthesis from 1,3-dicarbonyl compounds.

1,3-Dicarbonyl Substituents (R¹, R³)HydrazineSolventRegioisomer Ratio (Major:Minor)Reference
Aryl, CF₃ArylhydrazineN,N-Dimethylacetamide98:2 nih.gov
Aryl, CF₃ArylhydrazineEthanol~50:50 nih.gov
Aryl, CH₃ArylhydrazineN/ALoss of control observed nih.gov
β-enamino diketonePhenylhydrazineEthanolMajor product formed ktu.edumdpi.com
Ethyl acetoacetatePhenylhydrazineNano-ZnO catalyst95% yield (single isomer) nih.gov

By carefully selecting both the hydrazine derivative and the substituted 1,3-dicarbonyl precursor, chemists can exert significant control over the substitution pattern of the resulting pyrazole ring, enabling the targeted synthesis of specific isomers like this compound.

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyrazole-3-Carboxylate Moiety

The ester functional group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through nucleophilic acyl substitution and condensation reactions.

The transformation of the pyrazole-3-carboxylate moiety typically begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-benzyl-1H-pyrazole-3-carboxylic acid. This acid can then be readily converted into its more reactive acid chloride derivative using standard reagents like thionyl chloride (SOCl₂). researchgate.net This acid chloride serves as a key intermediate for the synthesis of various esters and amides.

The reaction of the pyrazole-3-carboxylic acid chloride with different alcohols or N-nucleophiles leads to the formation of a diverse range of ester or amide derivatives, respectively. researchgate.netdergipark.org.tr For example, refluxing the acid chloride with alcohols such as methanol (B129727) or ethanol (B145695), often in the presence of a catalytic amount of pyridine, yields the corresponding methyl or ethyl esters. researchgate.net Similarly, reaction with primary or secondary amines, or even aqueous ammonia, provides the corresponding primary, secondary, or tertiary amides. dergipark.org.tr

Table 1: Synthesis of Ester and Amide Derivatives
Starting MaterialReagentProduct TypeReference
1-benzyl-1H-pyrazole-3-carboxylic acid chlorideAlcohols (e.g., Methanol, Ethanol)Ester Derivatives researchgate.net
1-benzyl-1H-pyrazole-3-carboxylic acid chlorideAmines (e.g., Ammonia, Butylamine)Amide Derivatives dergipark.org.tr

The pyrazole-3-carboxylic acid chloride intermediate is also reactive towards binucleophiles. Reactions with species containing two nucleophilic centers, such as diamines (e.g., ethylenediamine) or amino alcohols (e.g., ethanolamine), can lead to the formation of more complex structures. For instance, reacting the acid chloride with a diamine can produce bis-carboxamide derivatives, where two pyrazole (B372694) moieties are linked by the diamine spacer. These reactions highlight the utility of the carboxylate position for building larger, more elaborate molecular architectures.

The reactivity of the pyrazole-3-carboxylate extends to reactions with hydrazine (B178648) derivatives, which are closely related to carbazates. The corresponding carboxylic acid or its acid chloride can undergo cyclocondensation reactions with various hydrazines (e.g., hydrazine hydrate (B1144303), phenylhydrazine). researchgate.net These reactions typically result in the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazinone derivatives. dergipark.org.tr This pathway demonstrates a valuable method for expanding the heterocyclic core of the parent molecule.

Table 2: Reactions with Binucleophiles and Hydrazines
ReactantReagent TypeResulting Product ClassReference
Pyrazole-3-carboxylic acid chlorideDiamineBis-carboxamideN/A
Pyrazole-3-carboxylic acidHydrazine derivativesPyrazolo[3,4-d]pyridazinone researchgate.netdergipark.org.tr

Reactivity at Pyrazole Ring Positions

The pyrazole ring itself is aromatic and can participate in substitution reactions, although the reactivity of each position is influenced by the two nitrogen atoms and the existing substituents.

Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. nih.gov The electronic properties of the ring, influenced by the two nitrogen atoms, direct incoming electrophiles preferentially to the C4 position. pharmaguideline.comrrbdavc.org The C3 and C5 positions are generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the adjacent nitrogen atoms. nih.govpharmaguideline.com Consequently, reactions such as nitration, halogenation, and sulfonation are expected to occur at the C4-position of the 1-benzyl-1H-pyrazole-3-carboxylate ring. For example, nitration of similar pyrazole derivatives using fuming nitric acid has been shown to introduce a nitro group at the C4 position. mdpi.com Electrochemical methods have also been employed for the C-H halogenation (chlorination, bromination) and thiocyanation of pyrazole derivatives at this position. mdpi.com

Conversely, the C3 and C5 positions are rendered electron-deficient and are thus more susceptible to nucleophilic attack. nih.gov However, nucleophilic substitution on an unsubstituted carbon of the pyrazole ring typically requires harsh conditions or the presence of a good leaving group.

Table 3: Reactivity of Pyrazole Ring Positions
PositionReaction TypeReactivityReference
C4Electrophilic SubstitutionFavored site of attack nih.govpharmaguideline.comrrbdavc.org
C3 & C5Electrophilic SubstitutionDeactivated nih.govpharmaguideline.com
C3 & C5Nucleophilic AttackPotential sites of attack nih.gov

The pyrazole ring is generally a stable aromatic system and is relatively resistant to oxidation under many conditions. pharmaguideline.com Oxidative reactions, when they occur, often target substituents on the ring rather than the ring itself. However, certain substituted pyrazoles, particularly pyrazol-5-amines, can undergo oxidative ring-opening reactions under specific conditions to form acyclic products. researchgate.net

The reduction of the pyrazole ring is also challenging. Unsubstituted pyrazole is stable under various catalytic and chemical reductive conditions. pharmaguideline.com However, substituted pyrazole derivatives can be reduced. For instance, catalytic hydrogenation (e.g., using a Palladium catalyst) of N-phenylpyrazole has been shown to reduce the double bonds of the pyrazole ring, leading first to a dihydropyrazole (pyrazoline) and subsequently to a fully saturated pyrazolidine. rrbdavc.org This suggests that the pyrazole core of methyl 1-benzyl-1H-pyrazole-3-carboxylate could potentially be reduced under similar strong reducing conditions.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Functionalization and Modification Strategies

The pyrazole ring is a common scaffold in medicinal chemistry and can be functionalized to modulate its biological and chemical properties. nih.gov Strategies often focus on introducing substituents at the available positions of the heterocyclic ring to create novel analogues.

The functionalization of the pyrazole core is a key strategy in the development of new therapeutic agents and materials. chemimpex.comnih.gov A variety of functional groups can be introduced onto the pyrazole ring through different chemical reactions. Recent advances include electrooxidative methods for the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds on the pyrazole skeleton. nih.gov These post-synthesis functionalization techniques provide access to a broad range of derivatives that would be difficult to prepare otherwise. The introduction of such groups can significantly alter the electronic properties and steric profile of the molecule, influencing its reactivity and potential applications.

Bromination of the pyrazole ring is a common step toward further derivatization. The introduction of a bromine atom, typically at the C4 position, creates a versatile synthetic handle for subsequent cross-coupling reactions. For example, brominated pyrazoles can be utilized in Suzuki coupling reactions with pyrazole boronate esters to form more complex, pharmacologically active molecules. rsisinternational.org This two-step strategy of bromination followed by a coupling reaction is a powerful tool for building molecular complexity and is widely used in the synthesis of pyrazole-containing compounds for various research applications, including the development of potential kinase inhibitors. rsisinternational.org

Reaction TypeIntermediateSubsequent ReactionResulting StructureReference
BrominationBromo-pyrazole derivativeSuzuki CouplingBi-heterocyclic compound rsisinternational.org
Electro-oxidationHalogenated pyrazoleNucleophilic SubstitutionVariously functionalized pyrazole nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 1-benzyl-1H-pyrazole-3-carboxylate, characteristic signals are expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons, the pyrazole (B372694) ring protons, and the methyl ester (-OCH₃) protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole and benzene (B151609) rings, the methylene carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may not represent exact experimental values.)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole H-4 6.8 - 7.0 110 - 112
Pyrazole H-5 7.8 - 8.0 132 - 134
Benzyl -CH₂- 5.3 - 5.5 53 - 55
Benzyl-H (ortho, meta, para) 7.2 - 7.5 127 - 129
Ester -OCH₃ 3.8 - 3.9 51 - 52
Pyrazole C-3 - 142 - 144
Ester C=O - 162 - 164

To definitively assign the signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would be used to unambiguously link the proton signals of the pyrazole ring, methylene group, and methyl group to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A key correlation would be expected between the methylene protons of the benzyl group and the pyrazole proton at the H-5 position, which would provide definitive proof of the 1,3-substitution pattern and rule out the 1,5-regioisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations from the benzyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H (-CH₂, -CH₃) Stretch 2850 - 2960
Ester C=O Stretch 1715 - 1730
Pyrazole Ring C=N, C=C Stretch 1400 - 1600
Ester C-O Stretch 1100 - 1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₂N₂O₂) is 217.09715 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also offer further structural information, likely showing fragments corresponding to the loss of the methoxy (B1213986) group or the cleavage of the benzyl group.

Application of Hyphenated Techniques (e.g., UPLC-MS) for Purity Assessment

The purity of synthesized this compound is critical for its application and is rigorously assessed using hyphenated analytical techniques, most notably Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This method provides a powerful combination of high-resolution separation and sensitive, specific detection, making it ideal for identifying and quantifying the target compound as well as any process-related impurities or degradation products.

In a typical UPLC-MS analysis, the compound mixture is introduced into the UPLC system, where it passes through a column containing a stationary phase. For polar N-containing heterocycles like pyrazole derivatives, mixed-mode liquid chromatography (MMLC) can be employed, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics. nih.govresearchgate.net This allows for the effective separation of analytes with a wide range of properties. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A gradient elution, where the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer) is changed over time, is typically used to achieve optimal separation of all components in the sample.

As the separated components elute from the UPLC column, they are introduced directly into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. The high mass accuracy of modern analyzers, such as Time-of-Flight (TOF), allows for the determination of elemental compositions, aiding in the structural confirmation of both the main compound and any unknown impurities. nih.govresearchgate.net The combination of the retention time from the UPLC and the mass spectrum from the MS allows for unambiguous identification and purity assessment. The method's sensitivity enables the detection of impurities at very low levels, often in the parts-per-million (ppm) range, ensuring the high purity required for subsequent applications. nih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique provides unequivocal proof of its chemical identity, connectivity, and spatial configuration.

Single crystal X-ray diffraction analysis is the gold standard for absolute structure determination. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with exceptional precision.

This analysis confirms the core structure, including the planarity of the pyrazole ring and the connectivity of the methyl carboxylate and benzyl substituents. Key outputs of this analysis are the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. While specific crystallographic data for this compound is not publicly available, data from highly analogous structures, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, illustrate the type of definitive structural information obtained.

ParameterEthyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate researchgate.netMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate nih.gov
Chemical FormulaC₂₀H₂₀N₂O₂C₁₁H₁₀N₂O₃
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)7.666 (4)9.5408 (16)
b (Å)10.160 (6)9.5827 (16)
c (Å)11.381 (7)11.580 (2)
α (°)83.991 (9)90
β (°)87.466 (9)105.838 (3)
γ (°)85.47 (1)90
Volume (ų)878.2 (9)1018.5 (3)
Z24

X-ray crystallography is uniquely capable of resolving ambiguities regarding tautomerism in the solid state. For pyrazole derivatives, annular prototropic tautomerism can occur, where the N-H proton can reside on either of the two nitrogen atoms. nih.gov While in solution, a rapid equilibrium between tautomers may exist, the crystalline state freezes the molecule into a single, lowest-energy conformation. mdpi.com The diffraction data allows for the direct localization of the hydrogen atom on a specific nitrogen, thereby unambiguously identifying the predominant tautomer in the solid phase. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would involve calculating bond lengths, bond angles, and dihedral angles. For methyl 1-benzyl-1H-pyrazole-3-carboxylate, this would reveal the precise spatial arrangement of the pyrazole (B372694) ring relative to the benzyl (B1604629) and methyl carboxylate substituents. Analysis of the electronic structure would follow, providing insights into the distribution of electron density across the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. An FMO analysis for this compound would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to predicting its reaction mechanisms.

Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, making them valuable for applications in photonics and optoelectronics. Computational methods can predict NLO behavior by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A theoretical investigation would be needed to determine if this compound possesses significant NLO properties.

Solvent Effects on Molecular Properties and Dipole Moments

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on molecular geometry, electronic structure, and dipole moment. Such a study would predict how the polarity of this compound changes in various media, which is crucial for understanding its solubility and behavior in solution.

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are indispensable computational tools for predicting how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery and design, providing a virtual screening platform to assess potential therapeutic agents.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational assessments. These studies reveal that the pyrazole scaffold is a versatile pharmacophore capable of engaging in a variety of interactions with protein active sites. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a critical interaction for anchoring ligands within a binding pocket. The benzyl group, being hydrophobic, is likely to form van der Waals and π-π stacking interactions with nonpolar amino acid residues. The methyl carboxylate group can participate in hydrogen bonding and electrostatic interactions.

MD simulations on related pyrazole-carboxamide derivatives have shown that these molecules can achieve stable conformations within protein active sites over time, indicating favorable binding dynamics. These simulations track the movement of atoms and molecules, allowing researchers to observe the stability of ligand-protein complexes and the persistence of key intermolecular interactions.

Molecular docking is used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of that bond. For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets. For example, various pyrazole-containing compounds have been docked against enzymes like carbonic anhydrase and receptor tyrosine kinases, revealing specific binding modes. nih.gov

In a hypothetical docking scenario of this compound, it is anticipated that the benzyl group would orient towards a hydrophobic pocket in the receptor. The pyrazole ring's nitrogen atoms could form hydrogen bonds with amino acid residues like asparagine or glutamine. The ester group could also serve as a hydrogen bond acceptor. The predicted binding affinity, often expressed as a docking score, would quantify the potential of the compound as an inhibitor or modulator of the target protein. Studies on similar pyrazole carboxamides have shown that these interactions can lead to high binding affinities. nih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal structure and stability. Techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis provide detailed pictures of these forces.

For the dichlorobenzyl analog, the analysis revealed the following distribution of intermolecular contacts:

H···H contacts were the most significant, underscoring the importance of van der Waals forces in the crystal packing.

Cl···H/H···Cl contacts were also prominent, indicating the role of the chlorine substituents in forming halogen bonds and other weak interactions.

C···H/H···C contacts pointed to C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

O···H/H···O contacts signified the presence of hydrogen bonds involving the carboxylate oxygen atoms.

These interactions collectively contribute to the formation of a stable three-dimensional supramolecular structure. It is highly probable that this compound would exhibit a similar pattern of H···H, C···H, and O···H contacts, which are crucial for its crystal lattice formation.

Below is an interactive data table summarizing the percentage contributions of various intermolecular contacts from the Hirshfeld surface analysis of a related pyrazole derivative.

Interaction TypePercentage Contribution (%)
H···H> 25
Cl···H/H···Cl~ 15
C···H/H···C~ 10
O···H/H···O~ 10
N···H/H···N~ 5
Cl···Cl~ 5
Other< 30

Note: Data is representative of a closely related dichlorobenzyl pyrazole derivative and serves as an illustrative example.

NCI analysis is a computational method that visualizes weak, non-covalent interactions in real space. It identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion. For a molecule like this compound, NCI plots would likely reveal significant van der Waals interactions associated with the benzyl and pyrazole rings.

Hydrogen bonding networks are critical in determining the crystal structure. The N-2 atom of the pyrazole ring and the oxygen atoms of the methyl carboxylate group are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors on the molecule itself, these groups can interact with C-H groups from neighboring molecules, forming weak C-H···N and C-H···O hydrogen bonds. These interactions, though individually weak, can collectively play a major role in the stability of the crystal structure.

Theoretical studies on the self-association of pyrazole and its derivatives have shown a propensity for these molecules to form dimers and larger aggregates. This association is primarily driven by N-H···N hydrogen bonds in pyrazoles with an unsubstituted N-H group. In the case of this compound, where the N-1 position is substituted with a benzyl group, this classic hydrogen bonding pattern is not possible.

However, self-association can still occur through other non-covalent interactions. Theoretical calculations would likely predict the formation of dimers stabilized by π-π stacking between the pyrazole and benzyl rings of adjacent molecules. Additionally, weaker C-H···π and C-H···O interactions could contribute to the stability of these aggregates. The geometry and strength of these interactions can be calculated using quantum chemical methods, providing insight into the aggregation behavior of the compound in different environments.

Reaction Mechanism Studies

Transition State Characterization

The specific geometries, vibrational frequencies, and energies of the transition states for the reaction pathways leading to this compound have not been reported. Such characterization is essential for confirming the nature of the transition state and understanding the key structural features that control the reaction's feasibility and selectivity.

Further theoretical research is necessary to elucidate the specific reaction mechanisms and associated energetics for this particular pyrazole derivative.

Structure Activity Relationship Sar and Mechanistic Insights Theoretical Focus

Influence of Substituents on Molecular Properties and Potential Functionality

Positional Effects of Functional Groups on Molecular Characteristics

Table 1: Theoretical Influence of Substituent Position on Pyrazole (B372694) Ring Properties This table presents hypothetical data based on established principles of substituent effects on heterocyclic rings.

Substituent PositionSubstituent TypePredicted Effect on Dipole MomentPredicted Effect on HOMO-LUMO GapTheoretical Implication on Reactivity
C3 Electron-Donating (e.g., -CH₃)Moderate IncreaseDecreaseIncreased nucleophilicity of ring nitrogens
C3 Electron-Withdrawing (e.g., -NO₂)Significant IncreaseSignificant DecreaseIncreased susceptibility to nucleophilic attack
C4 Electron-Donating (e.g., -CH₃)Minor IncreaseMinor DecreaseModest impact on ring nitrogen reactivity
C4 Electron-Withdrawing (e.g., -NO₂)Moderate IncreaseDecreaseEnhances overall electrophilicity
C5 Electron-Donating (e.g., -CH₃)Moderate IncreaseDecreaseSimilar to C3, influences N1 reactivity
C5 Electron-Withdrawing (e.g., -NO₂)Significant IncreaseSignificant DecreasePrimes the ring for nucleophilic substitution

Role of the Benzyl (B1604629) Moiety (Aromaticity, Lipophilicity, Steric Hindrance) on Molecular Behavior

The N1-benzyl group is a critical component of methyl 1-benzyl-1H-pyrazole-3-carboxylate, exerting significant influence over its physical, chemical, and potential biological properties.

Aromaticity and π-Interactions: The aromatic phenyl ring of the benzyl group provides a platform for π-π stacking and cation-π interactions, which can be crucial for binding within the active sites of biological targets like enzymes or receptors.

Lipophilicity: The benzyl group substantially increases the lipophilicity of the molecule. ontosight.ai This property is vital for its pharmacokinetic behavior, such as its ability to cross cell membranes. While beneficial for absorption, excessive lipophilicity can sometimes lead to non-specific binding. In studies of pyrazole-based meprin inhibitors, the introduction of a benzyl moiety at the N1 position was shown to maintain high inhibitory activity, unlike smaller alkyl or other aryl groups which led to a decrease in potency. nih.gov

Steric Hindrance: The size and conformational flexibility of the benzyl group introduce steric bulk. This can be advantageous or disadvantageous depending on the target. It can orient the molecule correctly within a binding pocket or, conversely, cause steric clashes that prevent effective binding. researchgate.net The presence of bulky substituents can direct reactions to the less sterically hindered nitrogen atom in the pyrazole ring. researchgate.net

Electronic Effects of Substituents and Their Impact on Reactivity

The electronic nature of substituents on both the pyrazole and the benzyl rings dictates the molecule's reactivity. Quantum chemical models are essential for quantifying these effects. rsc.org

Electron-donating groups (EDGs) on the pyrazole ring increase electron density, enhancing the nucleophilicity of the pyridine-like nitrogen atom and potentially increasing the acidity of the N-H proton in related unsubstituted pyrazoles. nih.gov Conversely, electron-withdrawing groups (EWGs), such as the methyl carboxylate group at the C3 position, decrease electron density in the ring. This makes the pyrazole ring more electron-deficient and susceptible to nucleophilic attack. imperial.ac.uk EWGs are known to enhance the reactivity of pyrazoles towards nucleophiles. imperial.ac.uk

Substituents on the benzyl ring can also modulate the electronic properties of the entire molecule through inductive and resonance effects, transmitted via the N1-CH₂ bridge to the pyrazole core. An EWG on the benzyl ring would pull electron density away from the pyrazole, further increasing its electrophilicity. An EDG would have the opposite effect. These electronic modulations directly influence the molecule's ability to participate in key chemical reactions and biological interactions. rsc.org

Theoretical Examination of Molecular Interactions with Biological Systems

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides indispensable tools for predicting and analyzing how molecules like this compound interact with biological systems at an atomic level. eurasianjournals.comacs.org

Enzyme Inhibition Mechanisms (Theoretical Modeling)

Pyrazole derivatives are known inhibitors of various enzymes, including carbonic anhydrases (CAs) and kinases. nih.govnih.gov Theoretical modeling of analogous pyrazole-carboxamides as CA inhibitors reveals a common binding mechanism. nih.gov

Molecular docking simulations typically place the pyrazole scaffold within the enzyme's active site, where it can form specific, stabilizing interactions. For metalloenzymes like carbonic anhydrase, a key interaction often involves the coordination of one of the pyrazole's nitrogen atoms with the catalytic zinc ion (Zn²⁺) in the active site. The sulfonamide group, common in many CA inhibitors, typically anchors the molecule through this interaction. nih.govmdpi.com

For this compound, while it lacks a sulfonamide, theoretical models would predict that the pyrazole nitrogens and the carbonyl oxygen of the ester group are key hydrogen bond acceptors. The benzyl group would likely occupy a hydrophobic pocket in the active site, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues. Molecular dynamics simulations can further confirm the stability of these interactions over time. nih.gov

Table 2: Predicted Interactions of a Pyrazole Carboxylate Scaffold with a Model Enzyme Active Site (e.g., Carbonic Anhydrase II) This table is based on published docking studies of analogous pyrazole-sulfonamide inhibitors and represents a theoretical binding mode. nih.govmdpi.com

Molecular MoietyInteracting Amino Acid Residue(s)Type of InteractionPredicted Role in Binding
Pyrazole Ring (N2) His94, His96, His119, Zn²⁺Hydrogen Bonding, Metal CoordinationAnchors the molecule in the active site
Carboxylate Group (C=O) Thr199, Thr200Hydrogen BondingProvides additional binding affinity and specificity
Benzyl Group Val121, Val143, Leu198, Trp209Hydrophobic, van der WaalsOccupies the hydrophobic region of the active site, increasing potency
Methyl Group (ester) Leu198HydrophobicContributes to binding in the hydrophobic pocket

Receptor Interaction Studies (Theoretical Modeling)

Similar to enzyme inhibition, the interaction of pyrazole derivatives with cellular receptors can be effectively modeled. Pyrazoles are found in molecules targeting a range of receptors, including estrogen receptors and cannabinoid receptors. nih.govnih.gov

Theoretical modeling studies for a receptor typically involve docking the ligand into a validated structural model of the receptor's binding domain. The simulation identifies the most stable binding pose and the network of interactions that stabilize it. For this compound, the benzyl group would be expected to play a primary role in establishing hydrophobic and aromatic (π-π stacking) interactions with hydrophobic residues lining the receptor pocket. nih.gov The pyrazole core and the methyl carboxylate group would be responsible for forming more specific hydrogen bonds or polar interactions with key residues, which are often critical for receptor activation or antagonism.

For example, in a hypothetical interaction with a nuclear receptor, the benzyl ring might interact with a "hydrophobic clamp" formed by specific helical domains of the receptor. The carboxylate group could form a crucial hydrogen bond with a polar residue like arginine or serine, helping to stabilize the active conformation of the receptor complex. nih.gov MD simulations are then employed to assess the dynamic stability of the predicted ligand-receptor complex, providing insights into how the ligand might modulate the receptor's conformational state and downstream signaling. acs.org

Tautomeric Equilibrium and Reactivity Correlation

A nuanced understanding of the structure-activity relationship of this compound requires an initial clarification regarding tautomerism. For the specific molecule , annular prototropic tautomerism—the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring—is not possible. The presence of the benzyl group covalently bonded to the N1 position precludes this type of isomeric equilibrium.

However, the tautomeric properties of the parent N-unsubstituted pyrazole scaffold are fundamental to understanding the reactivity and synthesis of its N-substituted derivatives. The precursor, methyl 1H-pyrazole-3-carboxylate, can exist in a tautomeric equilibrium between methyl 1H-pyrazole-3-carboxylate and methyl 1H-pyrazole-5-carboxylate. The position of this equilibrium is highly influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.netnih.gov

Theoretical and experimental studies on analogous 3(5)-substituted pyrazoles show that the equilibrium position is dictated by the electronic properties of the substituents at the C3 and C5 positions. nih.gov Generally, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilize the system when they occupy the C5 position. nih.gov The methoxycarbonyl group (-COOCH₃) is electron-withdrawing, which would suggest a preference for the tautomer where this group is at the C5 position in the N-unsubstituted precursor. nih.govscilit.com

Impact of Tautomerism on Chemical Reactivity and Interaction Profiles

The distinct electronic and steric environments of each tautomer in the N-unsubstituted precursor directly translate to different reactivity profiles and intermolecular interaction capabilities. These differences are critical as they can dictate the outcome of subsequent reactions, such as the N1-benzylation to form the target compound.

The two primary tautomers of a 3(5)-carboxy-pyrazole present different interaction faces to incoming reactants or binding partners:

Hydrogen Bonding: The tautomer with the C3-carboxylate group has an acidic pyrrole-like NH group at position 1 and a basic pyridine-like nitrogen at position 2. The tautomer with the C5-carboxylate group reverses this arrangement relative to the substituent. This positioning is crucial for forming hydrogen bonds; the NH group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen at N2 serves as a hydrogen bond acceptor. nih.govnih.gov This directional hydrogen-bonding capability is a key factor in molecular recognition and interaction with biological targets. acs.org

The choice of reaction conditions can favor one tautomer over the other, leading to regioselective synthesis. For instance, the reaction of asymmetric pyrazoles with alkylating agents can yield a mixture of N1 and N2 substituted isomers, with the ratio depending on the precursor's tautomeric equilibrium in the reaction medium. ktu.edu

Table 1: Influence of Tautomerism on Precursor Properties
PropertyMethyl 1H-pyrazole-3-carboxylate TautomerMethyl 1H-pyrazole-5-carboxylate TautomerImplication for Reactivity & Interaction
N1 PositionPyrrole-like (NH)Pyridine-like (N)Site of deprotonation and N-alkylation.
N2 PositionPyridine-like (N)Pyrrole-like (NH)Primary site of basicity and electrophilic attack.
H-Bond DonorN1-HN2-HDetermines orientation in hydrogen-bonded complexes.
H-Bond AcceptorN2N1Key site for interaction with proton donors.

Steric Effects on Tautomer Stabilization and Reactivity Modulation

In the context of this compound, steric effects, particularly from the N1-benzyl group, are paramount in modulating the molecule's conformation and reactivity, even in the absence of tautomerism.

The introduction of the bulky benzyl group at the N1 position has significant structural and chemical consequences:

Conformational Restriction: The benzyl group is not a simple alkyl substituent; its phenyl ring creates considerable steric bulk. This bulk restricts the rotation around the N1-C(benzyl) bond and influences the preferred orientation of the benzyl group relative to the pyrazole ring. X-ray crystallography studies of similar compounds, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, reveal that the aromatic rings are not coplanar. nih.gov In this analogue, the pyrazole ring's mean plane forms a dihedral angle of 77.13° with the benzyl substituent's mean plane, showcasing a significant steric-induced twist. nih.gov This fixed conformation can sterically shield the adjacent N2 and C5 positions of the pyrazole ring, thereby modulating their accessibility to reactants.

Reactivity Modulation: The steric hindrance imposed by the N1-benzyl group can significantly impact the chemical reactivity of the pyrazole core. Reactions that might occur at the N2 or C5 positions can be slowed or prevented entirely. orgsyn.org For example, while the N2 atom retains its basic, pyridine-like character, its ability to act as a nucleophile or a base can be diminished due to the steric shielding by the adjacent benzyl group. This effect is crucial in determining how the molecule interacts with larger substrates, catalysts, or biological macromolecules. Studies on related N-substituted pyrazoles have shown that increasing the steric bulk of the N1 substituent can dramatically slow down reaction rates. orgsyn.org Furthermore, this steric influence is a key tool in medicinal chemistry for tuning the selectivity of kinase inhibitors and other drugs by controlling the orientation of the molecule within a protein's binding site. mdpi.com

Table 2: Steric Influence of the N1-Benzyl Group on Molecular Properties (Data extrapolated from analogous structures nih.gov)
Structural FeatureParameterObserved Value in AnalogueImplication for this compound
ConformationDihedral Angle (Pyrazole Ring vs. Benzyl Ring)~77°Non-coplanar arrangement, creating a specific 3D shape.
ReactivityAccessibility of N2 PositionSterically hinderedReduced basicity and nucleophilicity at N2.
Accessibility of C5 PositionSterically hinderedReduced susceptibility to substitution or metallation.
Molecular InteractionsBinding ProfileDefined orientationActs as a "steric rudder," guiding interactions with binding pockets.

Advanced Applications in Chemical Research

Utilization as a Core Building Block in Organic Synthesis

The reactivity of the pyrazole (B372694) core, coupled with the functional handles provided by the methyl ester and benzyl (B1604629) groups, positions methyl 1-benzyl-1H-pyrazole-3-carboxylate as a key intermediate in the construction of diverse molecular architectures.

The pyrazole ring is a common motif in a wide array of biologically active molecules. This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. One prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic systems are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, making them promising candidates for anticancer therapies. nih.govnih.govderpharmachemica.comresearchgate.netrsc.org

The general synthetic strategy involves the initial conversion of the methyl ester group of the pyrazole to a more reactive functional group, such as a hydrazide or an amino group, followed by cyclization with a suitable three-carbon synthon. For instance, treatment of the corresponding 5-aminopyrazole derivative with various reagents can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov The benzyl group at the 1-position of the pyrazole ring can be retained in the final product or cleaved if necessary, adding to the synthetic versatility of the starting material.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrazole Precursors This table is for illustrative purposes and showcases the types of heterocyclic systems that can be synthesized from pyrazole derivatives.

Precursor TypeReagents and ConditionsResulting Heterocyclic SystemPotential Applications
5-Aminopyrazole-4-carboxylateFormamide, Urea, or ThioureaPyrazolo[3,4-d]pyrimidinesKinase inhibitors, Anticancer agents
5-Aminopyrazole-4-carbonitrileAcetic anhydride, then aromatic aminesSubstituted pyrazolo[3,4-d]pyrimidinesAntitumor agents
4-Hydrazinopyrazolo[3,4-d]pyrimidineEthyl acetoacetate (B1235776)Pyrazolo[3,4-d]pyrimidinyl-hydrazono-butyric acid ethyl esterAntitumor agents

In the realm of drug discovery, the rapid synthesis of large collections of structurally related compounds, known as compound libraries, is a crucial strategy for identifying new therapeutic agents. rsc.org this compound is an ideal scaffold for the construction of such libraries due to its synthetic tractability and the established biological importance of the pyrazole core. nih.gov

High-throughput synthesis techniques can be employed to systematically modify the core structure of this compound. rsc.org For example, the methyl ester can be converted to an amide via reaction with a diverse set of amines, leading to a library of pyrazole-3-carboxamides. Further diversification can be achieved by modifying the benzyl group or by introducing substituents onto the pyrazole ring. These libraries can then be screened against various biological targets to identify hit compounds with desired activities. The pyrazole nucleus often acts as a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.

Role in Material Science Research

The unique electronic and structural properties of the pyrazole ring have led to its incorporation into advanced materials with potential applications in electronics and coatings.

While specific examples detailing the use of this compound in polymers and coatings are not extensively documented, the properties of related pyrazole derivatives suggest its potential in this area. The aromatic nature of the pyrazole and benzyl groups can contribute to the thermal stability and mechanical strength of a polymer matrix.

The ester functionality of this compound could be utilized in polymerization reactions. For instance, it could potentially be transesterified with diols to be incorporated into polyester (B1180765) chains. Alternatively, it could be used as an additive in coating formulations to enhance properties such as adhesion, hardness, or UV resistance. The nitrogen atoms in the pyrazole ring could also provide sites for cross-linking or for interaction with surfaces.

The pyrazole ring is an electron-rich heterocycle that can be readily functionalized to tune its electronic properties. By incorporating electron-donating and electron-accepting groups, it is possible to create pyrazole-based molecules with tailored absorption and emission characteristics. Such compounds could find applications as fluorescent probes, organic light-emitting diode (OLED) emitters, or components in organic photovoltaic (OPV) devices. The benzyl group in this compound provides a site for further functionalization to modulate these properties.

Table 2: Potential Optoelectronic Applications of Pyrazole Derivatives

ApplicationDesired PropertiesRole of Pyrazole Core
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, Tunable emission colorEmitter or host material in the emissive layer
Organic Photovoltaics (OPVs)Broad absorption spectrum, Good charge transport propertiesDonor or acceptor material in the active layer
Fluorescent ProbesHigh sensitivity and selectivity, Environment-sensitive fluorescenceFluorophore with tunable properties

Application in Analytical Chemistry Method Development

In analytical chemistry, the development of reliable and accurate methods for the detection and quantification of substances is paramount. While there is no direct evidence of this compound being used as a standard in analytical methods, related pyrazolone (B3327878) compounds have been employed as derivatizing agents in chromatography.

For instance, 1-phenyl-3-methyl-5-pyrazolone (PMP) is a well-known labeling reagent for the analysis of carbohydrates by high-performance liquid chromatography (HPLC) and capillary electrophoresis. The pyrazolone group reacts with the reducing end of carbohydrates, introducing a chromophore that allows for sensitive UV or fluorescence detection. Given the structural similarities, it is conceivable that derivatives of this compound could be developed for similar derivatization purposes in analytical chemistry. Furthermore, pure samples of this compound could potentially serve as internal standards in chromatographic methods for the analysis of related compounds, provided it is well-resolved from the analytes of interest and is chemically stable under the analytical conditions. nih.gov

Reference Standard and Derivatizing Agent

The utility of a chemical compound as a reference standard is foundational to achieving accurate and reproducible results in analytical chemistry. A reference standard is a highly purified compound used as a measurement base. While direct evidence for the widespread use of this compound as a commercially available, certified reference standard is not extensively documented in publicly available research, its structural analog, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, is utilized as a standard in chromatographic techniques. chemimpex.com This suggests the potential for this compound to also serve as a valuable reference material, particularly in the analysis of pyrazole-based compounds.

The purity of such a standard is paramount and is typically established through a combination of analytical techniques, as outlined in the table below.

Table 1: Analytical Techniques for Purity Assessment of a Reference Standard

Analytical Technique Purpose Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Determination of purity and detection of organic impurities. ≥ 99%
Mass Spectrometry (MS) Confirmation of molecular weight and structural elucidation. Consistent with theoretical mass
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. Conforms to structure
Elemental Analysis Determination of the percentage composition of elements. Within ±0.4% of theoretical values

As a derivatizing agent, this compound could theoretically be used to modify other molecules to enhance their analytical detection. The ester functional group, however, is not a common reactive moiety for derivatization reactions, which typically involve more reactive groups that can readily form stable covalent bonds with the analyte of interest. Therefore, its application as a derivatizing agent is less probable compared to its potential as a reference standard.

Development of Quantitative and Qualitative Analytical Methodologies

The development of robust analytical methods is crucial for the accurate quantification and identification of chemical compounds in various matrices. For this compound, both quantitative and qualitative methodologies can be established using a suite of modern analytical instrumentation.

Quantitative Analysis:

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary technique for the quantitative analysis of pyrazole derivatives. The development of an HPLC-UV method for this compound would involve a systematic approach to optimize various parameters to achieve a sensitive, accurate, and precise method.

A hypothetical set of optimized HPLC parameters for the quantification of this compound is presented below.

Table 2: Hypothetical HPLC Parameters for Quantitative Analysis

Parameter Condition Rationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides good separation for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. Allows for the optimization of retention time and peak shape.
Flow Rate 1.0 mL/min A common flow rate that provides a balance between analysis time and separation efficiency.
Injection Volume 10 µL A standard volume for analytical HPLC.
Column Temperature 25 °C Maintained at a constant temperature to ensure reproducible retention times.
Detection Wavelength Determined by UV-Vis spectrophotometry (e.g., 254 nm) Set at the wavelength of maximum absorbance for the compound to ensure high sensitivity.

Method validation would be performed according to established guidelines to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Qualitative Analysis:

For the unambiguous identification and structural elucidation of this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's intricate structure. For a related compound, 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, characteristic chemical shifts in ¹H-NMR include signals for the aromatic protons of the benzyl group (around 7.31 ppm), the pyrazole ring proton (around 6.56 ppm), the methyl ester protons (around 4.94 ppm), and the benzylic methylene (B1212753) protons (around 3.75 ppm). mdpi.com Similar characteristic peaks would be expected for this compound.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. The fragmentation of pyrazole rings is a subject of detailed study, with characteristic losses of molecular nitrogen (N₂) and hydrogen cyanide (HCN) from the molecular ion. researchgate.net The mass spectrum of a related compound, 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, shows a prominent base peak at m/z 91, corresponding to the stable benzyl cation. mdpi.com This fragmentation pattern is highly indicative of the presence of a benzyl group in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a pyrazole derivative will typically show characteristic absorption bands for C=O stretching of the ester group, C=N and N-N stretching of the pyrazole ring, and C-H stretching of the aromatic and aliphatic moieties.

The collective data from these techniques provides a comprehensive and definitive qualitative analysis of this compound.

Q & A

Basic: What are the most reliable synthetic routes for methyl 1-benzyl-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves pyrazole ring formation followed by benzylation and esterification. A common approach is the cyclocondensation of hydrazines with β-keto esters, followed by benzylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

  • Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Temperature Control: Maintaining temperatures between 60–80°C to minimize side reactions like over-alkylation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with ≥95% purity. Reported yields range from 65–80% depending on substituent steric effects .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural characterization employs:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.85–3.90 ppm (ester methyl group), δ 5.35–5.45 ppm (benzyl CH₂), and aromatic protons (δ 7.20–7.40 ppm) .
    • ¹³C NMR: Carbonyl (C=O) at ~165 ppm and pyrazole ring carbons at 105–150 ppm .
  • IR Spectroscopy: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (pyrazole ring) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ matching the molecular weight (e.g., 246.26 g/mol for C₁₃H₁₂N₂O₂) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to unknown ecotoxicity .
  • First Aid: For eye exposure, flush with water for 15+ minutes; for ingestion, do NOT induce vomiting—seek medical attention immediately .

Advanced: What mechanistic insights explain the regioselectivity of benzylation in pyrazole derivatives like this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects: The electron-rich N1 position of the pyrazole ring is more nucleophilic, favoring benzylation at this site over N2 .
  • Steric Factors: Bulky substituents on the pyrazole ring (e.g., at C5) can redirect benzylation to alternative positions, requiring computational modeling (DFT) to predict outcomes .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing N1 selectivity by 20–30% compared to non-polar solvents .

Advanced: How does the benzyl group in this compound influence its biological activity compared to other substituents?

Methodological Answer:

  • Lipophilicity: The benzyl group increases logP by ~1.5 units compared to methyl or hydrogen substituents, enhancing membrane permeability in cellular assays .
  • Target Binding: Molecular docking studies suggest the benzyl moiety interacts with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2), contributing to anti-inflammatory activity .
  • Comparative Studies: Analogues with 4-nitrobenzyl or 3,4-dichlorobenzyl groups show 3–5× higher potency in kinase inhibition assays, indicating substituent electronic effects are critical .

Advanced: How should researchers reconcile conflicting toxicity data for pyrazole derivatives in safety assessments?

Methodological Answer:

  • Data Gaps: Many pyrazole derivatives lack comprehensive toxicological profiles. For example, acute toxicity (LD₅₀) data is absent in public databases, requiring extrapolation from structurally similar compounds .
  • In Silico Tools: Use QSAR models (e.g., TEST by EPA) to predict endpoints like mutagenicity or aquatic toxicity. Cross-validate with in vitro assays (e.g., Ames test) .
  • Case Study: While some SDS sheets classify the compound as non-hazardous (e.g., AFG Bioscience ), others recommend stringent precautions due to potential decomposition into toxic gases (e.g., CO, NOₓ) under heat .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Assays: Measure IC₅₀ against targets like COX-2 or EGFR kinase using fluorogenic substrates .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ typically in the 10–50 μM range .
  • ADME Profiling:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess half-life (<30 min indicates rapid clearance) .
    • Plasma Protein Binding: Equilibrium dialysis showing >90% binding correlates with limited free drug availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.